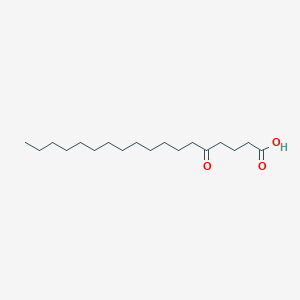

5-Oxooctadecanoic acid

Description

Properties

CAS No. |

16694-31-8 |

|---|---|

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

5-oxooctadecanoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h2-16H2,1H3,(H,20,21) |

InChI Key |

UIROXHXJKJUFSV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)CCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CCCC(=O)O |

Other CAS No. |

16694-31-8 |

Synonyms |

5-ketostearic acid |

Origin of Product |

United States |

Chemical and Physical Properties of 5 Oxooctadecanoic Acid

The chemical and physical properties of 5-Oxooctadecanoic acid and its related compounds are essential for its identification and application in research.

| Property | Value | Notes |

|---|---|---|

| Compound Name | This compound | A related compound, 9-Oxooctadecanoic acid, has a reported melting point of 74.5 °C and a boiling point of 444.1°C at 760 mmHg. lookchem.com |

| Molecular Formula | C18H34O3 | Based on the structure of an 18-carbon chain with one oxo group and one carboxylic acid group. A similar compound, 9-Oxooctadecanoic acid, shares this formula. lookchem.com |

| Molecular Weight | 298.46 g/mol | Calculated from the molecular formula. The molecular weight for 9-Oxooctadecanoic acid is reported as 298.466 g/mol. lookchem.com |

| Classification | Long-chain fatty acid; Oxo fatty acid | Belongs to the class of fatty acids with 13-21 carbon atoms in their aliphatic tail. hmdb.ca |

| Synonyms | 5-Ketooctadecanoic acid | "Keto" is often used interchangeably with "oxo". |

Synthetic Methodologies for 5 Oxooctadecanoic Acid and Its Analogs

Chemical Synthesis Approaches for Oxo-Octadecanoic Acid Derivatives

Chemical synthesis provides versatile and scalable routes to oxo-octadecanoic acids. These methods generally involve the introduction of a ketone functionality onto a pre-existing fatty acid backbone or the construction of the carbon chain with the keto group already incorporated.

Controlled Oxidation Reactions

A primary strategy for synthesizing oxo-fatty acids is the controlled oxidation of a saturated or unsaturated fatty acid precursor. The main challenge lies in achieving regioselectivity, i.e., introducing the ketone at a specific carbon atom.

Two principal approaches are common:

Direct Oxidation: This involves the oxidation of a C-H bond on the fatty acid chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used, but these reactions often lack selectivity, leading to a mixture of products oxidized at different positions. smolecule.com

Two-Step Oxidation via a Hydroxy Intermediate: A more controlled method involves the initial regioselective hydroxylation of the fatty acid, followed by the oxidation of the resulting secondary alcohol to a ketone. smolecule.com This approach offers significantly better control over the final product's structure. For instance, the oxidation of 12-hydroxystearic acid using chromic acid was an early method used to produce the corresponding keto acid. Microbial hydration of unsaturated fatty acids like oleic acid can produce specific hydroxy fatty acids, such as 10-hydroxyoctadecanoic acid, which can then be chemically or enzymatically oxidized to the ketone. uni-oldenburg.de

| Method | Starting Material | Oxidizing Agent/Conditions | Product Example | Key Feature |

| Direct Oxidation | Stearic Acid | KMnO₄ or CrO₃ | 10-Oxooctadecanoic acid | Single step but low regioselectivity. smolecule.com |

| Two-Step Oxidation | 12-Hydroxystearic Acid | Chromic Acid (CrO₃) in Acetic Acid | Methyl 12-oxooctadecanoate | High selectivity via a stable hydroxy intermediate. |

| Two-Step Oxidation | Oleic Acid | 1. Microbial Hydration 2. Dehydrogenation | 10-Oxooctadecanoic acid | Combines biological regioselectivity with chemical oxidation. uni-oldenburg.de |

Chain Extension Strategies

An alternative to modifying a full-length fatty acid is to build the molecule from smaller, functionalized precursors. This bottom-up approach allows for precise placement of the keto group. Fatty acid biosynthesis in organisms provides a model for this, where acetyl-CoA is converted to malonyl-CoA, which then acts as a two-carbon donor to extend an acyl chain in a cyclical process. nih.govyoutube.com

In chemical synthesis, chain extension can be achieved through various carbon-carbon bond-forming reactions:

Coupling Reactions: Cross-coupling strategies, such as those using organocopper or organomagnesium reagents, can link alkyl chains to a keto-acid-containing fragment. beilstein-journals.org

2-Keto Acid Intermediates: Leveraging 2-keto acid intermediates is a proven biological strategy for extending carbon chains, which can be adapted for chemical synthesis. nih.gov

Ketonization of Carboxylic Acids: The ketonization of two different carboxylic acids can produce a ketone, though this often results in a mixture of symmetric and asymmetric products. The cascade reaction of a C16 fatty acid (palmitic acid) has been shown to produce a C31 ketone, which can subsequently undergo scission to yield smaller ketones and hydrocarbons. nih.gov

Stereoselective Synthesis of Chiral Keto-Fatty Acids

Introducing chirality into keto-fatty acids is crucial for studying their biological roles and for use as chiral building blocks. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms during the reaction.

A key strategy involves the use of a chiral auxiliary . This is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For example, a chiral auxiliary can be used to create an enantiopure enamine from a β-ketoester. This chiral enamine then reacts with an electrophile, such as a fluorinating or alkylating agent, from a sterically preferred direction, leading to a product with high enantiomeric excess. mdpi.comunimi.it This principle can be applied to create α-substituted keto-fatty acid esters with a defined stereocenter.

| Strategy | Precursor Type | Key Reagent/Step | Outcome | Reference Principle |

| Chiral Auxiliary | β-Ketoester | Trans-1,2-diaminocyclohexane to form a chiral enamine. | Enantioenriched α-substituted-α-trifluoromethylthio-β−ketoesters (up to 91% ee). | The chiral auxiliary directs the approach of the electrophile. unimi.it |

| Asymmetric Hydrogenation | Cyclic Amino Alcohols | Ruthenium-catalyzed asymmetric hydrogenation. | High diastereo- and enantioselectivity for producing chiral amino alcohols. | Applicable for creating chiral centers in precursors to complex fatty acids. acs.org |

Chemo-Enzymatic Synthesis for Specific Stereoisomers

Chemo-enzymatic synthesis combines the efficiency and scalability of chemical methods with the unparalleled selectivity of biological catalysts (enzymes). This integrated approach is particularly powerful for producing enantiomerically pure compounds. researchgate.net

Application of Biocatalysts in Keto Group Reduction

Enzymes, particularly oxidoreductases, are highly effective at the stereoselective reduction of prochiral ketones to form chiral secondary alcohols. A prochiral ketone, such as 5-oxooctadecanoic acid, has two faces, and an enzyme can selectively add a hydride to one face, producing almost exclusively one of the two possible alcohol enantiomers.

Yeast-Mediated Reduction: Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of ketoesters. It has been successfully used to reduce long-chain 3-oxoalkanoates to their corresponding (R)-3-hydroxyalkanoates with high enantiomeric excess. researchgate.net

Isolated Enzymes: The use of purified or overexpressed enzymes offers greater control and can prevent side reactions. Aldo-keto reductases (AKRs) are a family of enzymes that catalyze the NADPH-dependent reduction of aldehydes and ketones to their corresponding alcohols with high selectivity. asm.org Similarly, lipases can be used for the kinetic resolution of racemic hydroxyalkanoic esters, where the enzyme selectively hydrolyzes one enantiomer, leaving the other enriched. researchgate.net The fungus Geotrichum candidum has been shown to stereoselectively reduce aliphatic β-ketoesters to optically pure (R)-hydroxyesters. tandfonline.com

Integration of Chemical and Enzymatic Steps

A typical chemo-enzymatic workflow involves the chemical synthesis of a keto-acid precursor, followed by a highly selective enzymatic step to introduce chirality.

A common integrated process is enzymatic kinetic resolution .

Chemical Synthesis: A racemic mixture of a chiral compound (e.g., a γ-ketoester) is synthesized chemically.

Enzymatic Resolution: An enzyme, such as α-chymotrypsin or a lipase, is used to selectively catalyze a reaction on only one of the two enantiomers in the racemic mixture. researchgate.net For example, the enzyme might hydrolyze the ester of the (S)-enantiomer while leaving the (R)-enantiomer untouched.

Separation: The unreacted, enantiomerically pure ester can then be easily separated from the hydrolyzed, water-soluble acid.

This approach has been used to obtain enantiomerically pure precursors for aza analogues of natural products, demonstrating its power in creating complex chiral molecules. researchgate.net The combination of chemical synthesis to build the basic carbon skeleton and biocatalysis to set the stereochemistry provides an efficient and precise route to specific stereoisomers of functionalized fatty acids like this compound. mdpi.com

Preparation of Isotopically Labeled this compound for Tracing Studies

The use of isotopically labeled compounds is a cornerstone of metabolic research, enabling the precise tracking of molecules through complex biochemical pathways. For this compound, the introduction of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), at specific positions within the molecule is crucial for its application in tracing studies. These labeled variants serve as powerful tools to investigate its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental chemical properties.

Synthetic Strategies for Isotopic Labeling

The synthesis of isotopically labeled this compound requires strategic chemical modifications to incorporate the desired isotope at a specific and stable position. The choice of labeling position depends on the metabolic question being addressed. For instance, labeling near the carboxylic acid group might be suitable for studying β-oxidation, while labeling on the alkyl chain could provide insights into other metabolic transformations.

A plausible and effective strategy for introducing a carbon-13 label at a specific position, such as the carbonyl carbon at C-5, can be adapted from established methods for synthesizing other labeled keto acids. One such method involves the coupling of an appropriately labeled organometallic reagent with an acid chloride derivative of a dicarboxylic acid monoester. nih.govresearchgate.net

For the synthesis of [5-¹³C]-5-Oxooctadecanoic acid, a potential synthetic route is outlined below:

Preparation of a ¹³C-labeled Grignard Reagent: The synthesis would commence with a ¹³C-labeled alkyl halide, for example, [1-¹³C]-1-bromotridecane. This labeled precursor can be reacted with magnesium to form the corresponding Grignard reagent, tridecylmagnesium-[1-¹³C] bromide.

Coupling Reaction: The crucial step involves the reaction of the ¹³C-labeled Grignard reagent with the acid chloride of a suitable dicarboxylic acid monoester. In this case, methyl 4-(chloroformyl)butanoate would be the appropriate coupling partner. The reaction would yield methyl [5-¹³C]-5-oxooctadecanoate.

Hydrolysis: The final step is the hydrolysis of the methyl ester to the free carboxylic acid, affording [5-¹³C]-5-Oxooctadecanoic acid. nih.govresearchgate.net

A similar approach could be employed for deuterium labeling. For instance, to introduce deuterium atoms at the C-4 position, adjacent to the ketone, a deuterated precursor for the dicarboxylic acid component could be utilized.

Characterization and Purity

The successful synthesis of isotopically labeled this compound must be followed by rigorous purification and characterization to ensure its suitability for tracing studies. High-performance liquid chromatography (HPLC) is typically used for purification. The identity and isotopic enrichment of the final product are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry (MS): MS analysis confirms the molecular weight of the labeled compound, demonstrating the successful incorporation of the heavier isotope.

The following table provides a hypothetical summary of the key starting materials for the synthesis of a ¹³C-labeled analog of this compound, based on the described synthetic strategy.

| Starting Material | Isotopic Label | Purpose in Synthesis |

|---|---|---|

| [1-¹³C]-1-Bromotridecane | ¹³C | Source of the ¹³C-labeled alkyl chain |

| Methyl 4-(chloroformyl)butanoate | None | Provides the C1-C5 backbone |

| Magnesium | None | For the formation of the Grignard reagent |

Analytical Techniques for the Research and Quantification of 5 Oxooctadecanoic Acid

Advanced Mass Spectrometry for Identification and Profiling

Mass spectrometry has become an indispensable technique for the analysis of oxo fatty acids due to its high sensitivity and selectivity. It allows for the detection of trace amounts of 5-Oxooctadecanoic acid in complex biological samples.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful method for the direct analysis of this compound, often without the need for chemical derivatization. aua.grmdpi.com This approach offers the simultaneous determination of a wide array of free fatty acids, including various saturated oxo fatty acids (SOFAs). aua.gr

The development of a robust LC-HRMS method involves careful optimization of several parameters. A key advantage of modern methods is the short analysis time, with some protocols achieving separation and detection in a single 10-minute run. dntb.gov.uanih.gov Sample preparation is often streamlined, involving simple protein precipitation followed by centrifugation. nih.gov

Chromatographic separation is typically achieved using a C18 reversed-phase column. mdpi.commdpi.com The mobile phase usually consists of a gradient mixture of an aqueous solution and an organic solvent, such as acetonitrile, often with a small percentage of formic acid to improve ionization. mdpi.commdpi.com High-resolution mass spectrometers, like Time-of-Flight (TOF) or Orbitrap analyzers, provide accurate mass measurements (typically with an error of less than 5 ppm), which is crucial for the confident identification of this compound and for distinguishing it from other isobaric compounds. mdpi.comosti.gov

| Parameter | Typical Condition | Source(s) |

| Chromatography | Liquid Chromatography (LC) | aua.grmdpi.com |

| Column | Reversed-phase C18 | mdpi.commdpi.com |

| Mobile Phase | Water/Acetonitrile gradient with Formic Acid | mdpi.commdpi.com |

| Ionization | Electrospray Ionization (ESI), typically negative mode | mdpi.com |

| Mass Analyzer | High-Resolution (TOF, Orbitrap) | mdpi.commdpi.com |

| Analysis Time | ~10 minutes | dntb.gov.uanih.gov |

| Sample Preparation | Protein precipitation, no derivatization required | mdpi.comnih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for fatty acid analysis. However, due to the low volatility of long-chain fatty acids like this compound, a derivatization step is generally required to convert them into more volatile forms. mdpi.com

The most common derivatization method is the formation of fatty acid methyl esters (FAMEs). mdpi.comcopernicus.org This is often achieved by reacting the fatty acid with reagents such as a boron trifluoride-methanol complex. asm.org Other derivatization techniques include the formation of trimethylsilyl (B98337) (TMS) esters. copernicus.org These derivatization steps increase the volatility of the analyte, making it suitable for GC analysis.

In GC-MS analysis, the derivatized this compound is separated from other components in a capillary column before being detected by the mass spectrometer. rsc.orgnih.gov The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, is used for identification.

For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is employed. mdpi.com This technique involves the selection of a specific precursor ion (for instance, the [M-H]⁻ ion of this compound) which is then fragmented by collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern that is characteristic of the molecule's structure. mdpi.com

This fragmentation data is highly specific and can be used to confirm the identity of the compound and to differentiate it from its isomers. nih.gov Modern LC-HRMS systems can perform quantitation using the full scan MS data and structural confirmation using information-dependent acquisition (IDA) of MS/MS spectra within a single analytical run. mdpi.com The analysis of fragmentation patterns, sometimes in combination with isotopic labeling, provides definitive evidence for the position of the oxo group and other structural features. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it invaluable for the complete structural elucidation of this compound.

One-dimensional ¹H and ¹³C NMR spectra provide crucial information for identifying the functional groups present and for assigning the position of the carbonyl group.

In the ¹³C NMR spectrum, the carbonyl carbon of the ketone group has a characteristic chemical shift in the range of 205-220 ppm, which is distinct from the carboxylic acid carbonyl carbon that appears around 174-180 ppm. rsc.orgceitec.cz The specific chemical shift of the C5 carbonyl provides direct evidence for its position in the alkyl chain.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Source(s) |

| ¹³C | Ketone Carbonyl (C=O) | 205 - 220 | ceitec.cz |

| ¹³C | Carboxylic Acid Carbonyl (COOH) | 174 - 180 | rsc.org |

| ¹H | Methylene protons α to ketone (-CH₂-C=O) | ~2.4 - 2.5 | rsc.org |

Distinguishing this compound from its other positional isomers (e.g., 6-Oxooctadecanoic acid, 9-Oxooctadecanoic acid, etc.) can be challenging but is achievable using advanced NMR techniques. asm.orgoxinst.com

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for differentiating between isomers. oxinst.combas.bg

Correlation Spectroscopy (COSY): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons and trace the connectivity of the carbon chain. oxinst.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their corresponding carbons. ceitec.cz

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the position of the carbonyl group by observing correlations from the α-methylene protons to the ketone carbon. ceitec.cz

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments help to distinguish between CH, CH₂, and CH₃ groups, which is critical for confirming the structure and differentiating isomers. bhu.ac.in

By combining the information from these advanced NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved, allowing for its clear differentiation from other oxo-stearic acid isomers. preprints.org

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of fatty acids, providing the means to separate and purify compounds of interest from complex mixtures. aocs.org High-performance liquid chromatography and thin-layer chromatography are particularly valuable for the study of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of fatty acids, especially those that are heat-sensitive, making it a suitable technique for this compound. aocs.org The optimization of HPLC methods is crucial for achieving accurate quantification and high-purity isolation.

Method Optimization Strategies:

Stationary Phase Selection: Reversed-phase columns, particularly C18 phases, are commonly used for separating fatty acids based on chain length and degree of unsaturation. aocs.orglipidmaps.org For polar functional groups like the keto group in this compound, adsorption chromatography using silica (B1680970) gel columns can also be effective. aocs.org The choice of a polar-modified reversed-phase column can be advantageous when using highly aqueous mobile phases to prevent phase collapse. lcms.cz

Mobile Phase Composition: The mobile phase typically consists of a mixture of solvents like methanol, acetonitrile, and water, often with an acid modifier such as acetic acid or phosphoric acid to ensure good peak shape. lipidmaps.orglcms.czjsbms.jp Gradient elution, where the solvent composition is changed over the course of the analysis, is frequently employed to achieve optimal separation of complex fatty acid mixtures. lipidmaps.orgjsbms.jp For instance, a gradient could start with a higher percentage of aqueous solvent and gradually increase the organic solvent concentration. lipidmaps.org

Detection: While UV detection is possible, especially after derivatization, mass spectrometry (MS) is often coupled with HPLC (LC-MS) for enhanced sensitivity and specificity. aocs.orgnih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for fatty acid analysis. nih.gov Tandem mass spectrometry (MS/MS) further allows for structural elucidation and highly selective quantification through techniques like multiple reaction monitoring (MRM). nih.gov

Derivatization: To improve detection sensitivity, especially for UV detectors, derivatization of the carboxylic acid group can be performed. Creating phenacyl esters, for example, allows for detection at 254 nm. aocs.org Another derivatization strategy involves forming p-bromophenacyl esters, which can significantly increase sensitivity. nih.gov

A summary of typical HPLC parameters for the analysis of oxo-fatty acids is presented in the table below.

| Parameter | Typical Conditions | Rationale |

| Column | Reversed-phase C18 (e.g., 2.1 x 250 mm, 5 µm) | Good separation of fatty acids based on hydrophobicity. lipidmaps.org |

| Mobile Phase | Gradient of acidified water and methanol/acetonitrile | Provides optimal resolution for complex mixtures. lipidmaps.orgjsbms.jp |

| Flow Rate | 0.2 - 1.0 mL/min | Standard flow rates for analytical HPLC. |

| Detection | ESI-MS/MS | High sensitivity and specificity for quantification. nih.gov |

| Derivatization | (Optional) p-bromophenacyl ester | Enhances UV detection sensitivity. nih.gov |

This table provides a general overview of HPLC conditions. Specific method parameters must be optimized for each application.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for the preliminary screening and separation of lipids, including this compound. nih.govlibretexts.org It is particularly useful for separating different lipid classes before more detailed analysis. aocs.org

TLC in Practice:

Stationary Phase: TLC plates are typically pre-coated with silica gel 60. nih.gov This polar stationary phase effectively separates lipids based on their polarity. aocs.org

Mobile Phase: The choice of mobile phase (solvent system) is critical for achieving separation. A common system for separating nonpolar lipids involves a mixture of hexane (B92381) and diethyl ether, with a small amount of formic or acetic acid to ensure proper migration of free fatty acids. aocs.org For more complex separations, different solvent systems can be employed.

Visualization: Since fatty acids are generally not visible to the naked eye, a visualization reagent is required. Common visualization techniques include:

Iodine Vapor: A simple, non-destructive method where the plate is exposed to iodine vapor, causing lipid spots to appear as brown stains.

Phosphomolybdic Acid Spray: After spraying with this reagent and heating, lipids appear as dark blue-green spots on a yellow-green background. aocs.org

2',7'-Dichlorofluorescein Spray: This reagent makes lipids visible under UV light.

Specific Reagents: For ketones, a spray of 2,4-dinitrophenylhydrazine (B122626) can be used, which forms colored derivatives (hydrazones) with the keto group, appearing as yellow or orange spots. illinois.edu

The following table outlines a general procedure for TLC screening of oxo-fatty acids.

| Step | Procedure | Purpose |

| 1. Spotting | Apply a small amount of the sample extract onto the TLC plate. | To introduce the sample to the stationary phase. |

| 2. Development | Place the plate in a sealed chamber with the mobile phase. | To separate the components based on their affinity for the stationary and mobile phases. libretexts.org |

| 3. Drying | Remove the plate from the chamber and allow the solvent to evaporate. | To prepare the plate for visualization. |

| 4. Visualization | Spray the plate with a suitable reagent (e.g., 2,4-dinitrophenylhydrazine). illinois.edu | To make the separated compound spots visible. |

| 5. Analysis | Calculate the Retardation factor (Rf) value and compare with standards. | To identify the compound of interest. nih.gov |

This table presents a simplified TLC workflow. The specific mobile phase and visualization reagent should be chosen based on the properties of the analytes.

Integration of Omics Technologies for Comprehensive Metabolomic Analysis

Omics technologies, particularly lipidomics, provide a powerful framework for the comprehensive analysis of this compound in a biological context. These approaches allow for the simultaneous measurement of numerous lipids and can help elucidate the metabolic pathways in which this compound is involved.

Lipidomics aims to quantify the complete lipid profile (the lipidome) of a biological system, offering insights into cellular metabolism and physiology. sciencepublishinggroup.comnih.gov Studying the lipidome of cellular and tissue models can reveal changes in this compound levels in response to various stimuli or in different disease states.

Key Aspects of Lipidomics Studies:

Sample Preparation: This is a critical step to ensure the accurate and reproducible extraction of lipids. It often involves a liquid-liquid extraction procedure, such as the Folch or Bligh-Dyer methods, to separate lipids from other cellular components. lipidmaps.org The inclusion of internal standards is essential for accurate quantification. lipidmaps.org

Analytical Platforms: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the primary analytical platform for lipidomics. nih.govnih.gov This technology enables the detection and quantification of a wide range of lipid species, including oxo-fatty acids. nih.gov

Cellular and Tissue Models: Lipidomics can be applied to various models, including:

Cell Cultures: Immortalized cell lines (e.g., hippocampal neurons) or primary cells can be used to study the effects of specific treatments or conditions on the lipidome. nih.govresearchgate.net

Animal Tissues: Analysis of tissues from animal models allows for the investigation of lipid metabolism in a whole-organism context. nih.gov

Biological Fluids: Plasma, serum, and other biofluids are often analyzed to identify biomarkers of disease. nih.gov

Research has shown that the fatty acid composition of erythrocyte membranes can reflect the lipid profiles of other tissues, making them a useful model for lipidomic analysis. sciencepublishinggroup.com

The large and complex datasets generated by lipidomics studies necessitate the use of specialized bioinformatic and chemoinformatic tools for data processing, statistical analysis, and biological interpretation. nih.govmdpi.com

Data Analysis Workflow:

Data Preprocessing: Raw data from the mass spectrometer is processed to identify peaks, align retention times, and normalize the data. mdpi.com

Statistical Analysis: Univariate and multivariate statistical methods (e.g., t-tests, ANOVA, principal component analysis (PCA), and partial least squares-discriminant analysis (PLS-DA)) are used to identify lipids that are significantly different between experimental groups. nih.gov

Metabolite Identification: Putative identification of lipids is achieved by matching their mass-to-charge ratio (m/z) and fragmentation patterns to spectral libraries in databases such as LIPID MAPS, METLIN, and the Human Metabolome Database (HMDB). nih.govlipidmaps.org

Pathway Analysis: Identified lipids are mapped to known metabolic pathways using tools like MetaboAnalyst and the Kyoto Encyclopedia of Genes and Genomes (KEGG). metaboanalyst.canih.govnih.gov This helps to understand the biological context of the observed lipid changes.

Interactive Data Table: Key Bioinformatic Tools in Lipidomics

| Tool | Function | Key Features |

| MetaboAnalyst | Statistical analysis, functional enrichment, and pathway analysis. metaboanalyst.ca | Supports a wide range of statistical tests, visualization tools, and pathway databases. nih.govnih.gov |

| LIPID MAPS | Lipid classification, database searching, and pathway mapping. lipidmaps.org | Provides a comprehensive classification system and database for lipids. unil.ch |

| KEGG | Database of metabolic pathways. nih.gov | Allows for the visualization of metabolic networks and the mapping of identified lipids. nih.gov |

| LipidSig | Differential expression, machine learning, and network analysis for lipidomics data. nih.gov | Offers interactive plots and downloadable results for comprehensive lipid data analysis. |

This table highlights some of the key bioinformatic tools used in lipidomics research. The choice of tools will depend on the specific research question and experimental design.

Biological Activities and Mechanistic Insights of 5 Oxooctadecanoic Acid in Research Models

Investigation of Role in Lipid Metabolism and Transport Dynamics

Modulation of Fatty Acid Fluxes and Storage

There is currently no specific research data available that details how 5-Oxooctadecanoic acid modulates fatty acid fluxes—the movement of fatty acids between different metabolic pools—or how it affects their storage, typically in the form of triglycerides within adipose tissue. The regulation of these processes is known to be influenced by various factors, including hormonal signals and the availability of other nutrients, but the specific contribution of this compound has not been a subject of published research. youtube.com

Impact on Specific Lipid Sub-classes

The impact of this compound on the profiles of specific lipid sub-classes, such as glycerophospholipids, sphingolipids, or sterol lipids, has not been documented. Lipidomic studies, which provide comprehensive profiles of lipids in biological systems, have identified other oxo-fatty acids, like 3-oxooctadecanoic acid, in disease states such as chronic kidney disease, suggesting a potential role for this class of molecules in lipid dysregulation. nih.govescholarship.orgijomeh.eu However, similar specific findings for this compound are absent from the literature.

Exploration of Cell Signaling Pathway Modulation

While fatty acids and their derivatives are known to act as signaling molecules in various cellular processes, specific evidence for this compound's role in modulating cell signaling pathways is currently lacking. wikipedia.org Research on other, structurally different, oxo-fatty acids, such as 5-oxo-eicosatetraenoic acid (5-Oxo-ETE), has shown potent signaling activity, but these findings cannot be directly extrapolated to this compound. nih.gov

Interaction with Cellular Receptors and Downstream Cascades

There is no available scientific evidence detailing the interaction of this compound with any specific cellular receptors. The activation of a receptor by a ligand like a fatty acid derivative typically initiates a cascade of downstream signaling events. For example, 5-Oxo-ETE is a known agonist for the OXE receptor, which is a G-protein coupled receptor. nih.gov However, no such receptor has been identified for this compound, and consequently, its influence on downstream signaling cascades remains unknown.

Influence on Intracellular Signaling Networks

In the absence of identified receptor interactions or other direct signaling mechanisms, the influence of this compound on broader intracellular signaling networks has not been described in research models.

Enzymatic Interactions and Regulatory Mechanisms

Specific enzymatic interactions involving this compound, either as a substrate, inhibitor, or regulator, are not well-documented. The study of enzyme kinetics provides crucial information on how a molecule interacts with an enzyme, including its affinity (K_m) and the maximum reaction rate (V_max). libretexts.orgwikipedia.org However, such kinetic data for enzymes metabolizing or interacting with this compound are not available in the literature. General pathways of fatty acid metabolism are well-understood, but the specific enzymes that would process a fatty acid with a ketone group at the 5-position have not been specifically characterized.

Substrate Specificity of Oxido-Reductases Towards this compound

Research directly investigating the substrate specificity of oxido-reductases for this compound is limited in publicly available scientific literature. However, studies on related oxo fatty acids and their metabolic pathways provide insights into the potential enzymatic interactions involving this compound.

Oxo fatty acids are typically formed through the oxidation of their corresponding hydroxy fatty acids. For instance, the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) is a microsomal enzyme that oxidizes 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) to its corresponding 5-oxo derivative, 5-oxo-ETE. researchgate.net This enzyme requires NADP+ as a cofactor. researchgate.net The substrate specificity of 5-HEDH has been examined for a range of 5-hydroxy fatty acids. Studies have shown that in addition to 5-HETE, other 5-hydroxy fatty acids with varying chain lengths and degrees of unsaturation can also serve as substrates, being converted to their 5-oxo forms. researchgate.net For example, 5-hydroxy-eicosatrienoic acid (5-HETrE), derived from Mead acid, is also metabolized by 5-HEDH to 5-oxo-eicosatrienoic acid (5-oxo-ETrE). researchgate.net This suggests that a similar enzymatic process could be responsible for the conversion of 5-hydroxyoctadecanoic acid to this compound.

Furthermore, the reverse reaction, the reduction of a keto group to a hydroxyl group, is a common metabolic step. For example, studies on the actinomycete Streptomyces avermitilis have identified several α-keto ester reductases with activity towards various keto acids. ontosight.ai While this compound was not specifically tested, these enzymes demonstrate the principle of oxido-reductase activity on keto fatty acids. Similarly, research on the biotransformation of oleic acid has detailed the conversion of 10-hydroxystearic acid to 10-ketostearic acid by a secondary alcohol dehydrogenase from Micrococcus luteus. nih.govnih.gov This highlights the role of dehydrogenases in the metabolism of keto fatty acids.

The table below summarizes the substrate specificity of some relevant oxidoreductases on various fatty acid derivatives, providing a context for potential enzymatic interactions with this compound.

| Enzyme/Organism | Substrate(s) | Product(s) | Key Findings |

| 5-Hydroxyeicosanoid dehydrogenase (5-HEDH) | 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) | 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE) | Selective enzyme for the oxidation of 5-hydroxy fatty acids. |

| 5-Hydroxyeicosanoid dehydrogenase (5-HEDH) | 5-hydroxy-eicosatrienoic acid (5-HETrE) | 5-oxo-eicosatrienoic acid (5-oxo-ETrE) | Demonstrates that the enzyme can act on substrates with different degrees of saturation. researchgate.net |

| Secondary alcohol dehydrogenase (Micrococcus luteus) | 10-hydroxystearic acid | 10-ketostearic acid | Part of a biocatalytic cascade for producing keto fatty acids. nih.govnih.gov |

| α-Keto ester reductases (Streptomyces avermitilis) | Ethyl pyruvate (B1213749), other α-keto esters | Corresponding α-hydroxy esters | Shows broad substrate specificity for various keto esters. ontosight.ai |

Potential as an Inhibitor or Activator of Key Metabolic Enzymes

There is currently no direct scientific evidence detailing the role of this compound as an inhibitor or activator of specific metabolic enzymes. Research in this area has focused more on other isomers of oxo-octadecanoic acid or the parent compound, stearic acid.

For instance, studies on 12-oxooctadecanoic acid suggest that it can modulate metabolic pathways by acting as a substrate or inhibitor of certain enzymes. nih.gov This indicates a potential for oxo fatty acids in general to have regulatory roles in metabolism. The position of the oxo group on the fatty acid chain is likely a critical determinant of its interaction with enzymes and its subsequent biological activity.

Looking at the parent molecule, stearic acid has been identified through computational, structure-based drug design as a potential inhibitor of pyruvate dehydrogenase kinase 1 (PDK1). cambridge.org PDK1 is a key enzyme in the metabolic reprogramming observed in cancer cells, often referred to as the "Warburg Effect". cambridge.org The inhibition of PDK1 by stearic acid suggests that fatty acids and their derivatives could play a role in regulating major metabolic pathways. cambridge.org

Ketone bodies, which are also keto acids, are known to have significant signaling and metabolic regulatory roles. For example, the ketone body acetoacetate (B1235776) has been shown to inhibit peroxide production in brain mitochondria. ontosight.ai While structurally different from the long-chain this compound, this illustrates the principle of keto acids acting as metabolic modulators.

Although direct data on this compound is lacking, the findings for related molecules suggest that it is plausible that this compound could also function as a modulator of enzyme activity. Further research is required to investigate this potential and identify its specific molecular targets.

Structural Basis of Enzyme-Substrate/Inhibitor Recognition

Direct structural studies, such as X-ray crystallography or NMR, detailing the binding of this compound to an enzyme are not available in the current scientific literature. However, general principles of how enzymes recognize and bind fatty acid substrates can be inferred from studies on related enzymes like lipases and other fatty acid-metabolizing enzymes.

The specificity of an enzyme for its substrate is largely determined by the three-dimensional structure of its active site. For enzymes that act on fatty acids, the active site often includes a hydrophobic tunnel or crevice that accommodates the long alkyl chain of the fatty acid. bc.edu The shape, size, and amino acid composition of this binding pocket are key factors that control the enzyme's preference for fatty acids of different lengths and degrees of saturation. bc.edu

For a keto fatty acid like this compound, the presence and position of the carbonyl (keto) group would be a critical feature for recognition by an enzyme. This polar group could form specific hydrogen bonds or dipole-dipole interactions with amino acid residues in the active site, thereby orienting the substrate for catalysis. For example, in the case of 3-ketosteroid 9α-hydroxylases, which act on substrates with keto groups, the binding pocket is lined with specific residues that interact with the steroid molecule. nih.gov These enzymes also possess a flexible "mouth loop" that can close over the active site, sequestering the substrate from the solvent. nih.gov

The structural basis for the inhibition of enzymes by fatty acid-like molecules also relies on the specific interactions within the binding pocket. An inhibitor might bind in a way that prevents the natural substrate from accessing the active site or by locking the enzyme in an inactive conformation.

Role in Pathophysiological Processes: Cellular and Animal Model Studies

Insights into Inflammatory and Immune Responses

Direct experimental evidence on the role of this compound in inflammatory and immune responses is not well-documented. However, a growing body of research on other oxo fatty acids, including other isomers of oxo-octadecanoic acid and the well-studied 5-oxo-eicosatetraenoic acid (5-oxo-ETE), suggests that these molecules can be potent modulators of inflammation and immunity.

5-oxo-ETE, which shares the 5-oxo moiety, is a powerful chemoattractant for neutrophils and eosinophils, key cells in the inflammatory response. researchgate.netresearchgate.net Its actions are mediated through a specific G protein-coupled receptor, the OXE receptor. nih.gov Activation of this receptor triggers a cascade of intracellular events, including calcium mobilization and actin polymerization, leading to cell migration towards the site of inflammation. researchgate.netnih.gov Given the structural similarity, it is plausible that this compound could interact with similar signaling pathways, although this has not been experimentally verified.

Studies on other oxo-octadecanoic acid isomers have revealed diverse effects on inflammation:

8-oxo-9-octadecenoic acid , isolated from Undaria peterseniana, has been shown to have anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net It significantly suppressed the production of nitric oxide (NO) and inflammatory cytokines by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. researchgate.net

10-oxooctadecanoic acid is produced by gut microbiota and is thought to be involved in the host-microbe dependent metabolism of dietary lipids that controls inflammation and immunity. karger.comnih.gov

13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) has also been reported to have anti-inflammatory effects. escholarship.org

The table below summarizes the observed inflammatory effects of various oxo fatty acids in research models.

| Compound | Model System | Observed Effects |

| 5-oxo-ETE | Human neutrophils and eosinophils | Potent chemoattractant, induces calcium mobilization and actin polymerization. researchgate.netnih.gov |

| 8-oxo-9-octadecenoic acid | LPS-stimulated RAW 264.7 macrophages | Anti-inflammatory; inhibits NO and cytokine production; downregulates iNOS and COX-2. researchgate.net |

| 10-oxooctadecanoic acid | Gut microbiota studies | Implicated in the immunomodulatory effects of dietary lipid metabolism. karger.comnih.gov |

| 13-Oxo-9Z,11E-octadecadienoic acid | Not specified in abstract | Possesses anti-inflammatory effects. escholarship.org |

These findings on related molecules suggest that this compound could potentially participate in inflammatory pathways, but dedicated research is needed to elucidate its specific role and mechanism of action.

Examination of Effects on Cellular Proliferation and Apoptosis in Cancer Models

There is a lack of direct research examining the effects of this compound on cellular proliferation and apoptosis in cancer models. However, studies on other oxo-octadecanoic acid isomers and the parent compound, stearic acid, indicate that this class of molecules can have significant effects on cancer cell biology.

One study found that 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) suppressed cell proliferation, inhibited the formation of cancer stem cells, and induced apoptosis in breast cancer stem cells. escholarship.org This compound was also found to decrease the expression of the oncoprotein c-Myc, suggesting a potential mechanism for its anti-cancer effects. escholarship.org

The saturated fatty acid stearic acid , from which this compound is derived, has also been investigated for its effects on cancer cells. Stearic acid has been shown to preferentially induce apoptosis in breast cancer cells compared to non-cancerous breast cells. researchgate.net The mechanism appears to involve the de novo synthesis of diacylglycerol (DAG) and the activation of protein kinase C (PKC). researchgate.net Furthermore, in colorectal adenocarcinoma cells, stearic acid was shown to induce apoptosis and act synergistically with the chemotherapeutic drug 5-fluorouracil. cambridge.org

These studies suggest that fatty acids and their oxo-derivatives can influence key signaling pathways involved in cancer cell survival and death. The specific effects likely depend on the structure of the fatty acid, including chain length, saturation, and the position of any functional groups like the oxo group.

The table below summarizes the effects of related fatty acids on cancer cells.

| Compound | Cancer Model | Effects on Proliferation and Apoptosis |

| 13-Oxo-9Z,11E-octadecadienoic acid | Breast cancer stem cells | Suppressed proliferation, induced apoptosis, inhibited cancer stem cell formation. escholarship.org |

| Stearic Acid | Breast cancer cells | Preferentially induced apoptosis. researchgate.net |

| Stearic Acid | Colorectal adenocarcinoma cells (DLD-1) | Inhibited proliferation, induced apoptosis, showed synergistic effects with 5-fluorouracil. cambridge.org |

While these findings are for related compounds, they provide a rationale for investigating the potential role of this compound in cancer cell proliferation and apoptosis.

Contribution to Metabolic Dysregulation in Disease Models (e.g., Chronic Kidney Disease)

While there are no direct studies linking this compound to metabolic dysregulation in chronic kidney disease (CKD), there is compelling evidence for the involvement of a closely related isomer, 3-oxooctadecanoic acid , in this condition.

Multiple lipidomic studies have identified elevated levels of 3-oxooctadecanoic acid in patients with advanced CKD compared to healthy controls. karger.comnih.gov These increased levels were found to be inversely correlated with the estimated glomerular filtration rate (eGFR), a key indicator of kidney function. karger.comnih.gov This suggests that as kidney function declines, the metabolism of certain fatty acids is altered, leading to the accumulation of metabolites like 3-oxooctadecanoic acid. Logistic regression analysis has further strengthened this association, identifying 3-oxooctadecanoic acid as a potential biomarker for CKD. escholarship.orgnih.gov

The accumulation of specific lipid species in CKD is thought to contribute to the progression of the disease and its complications, such as cardiovascular disease, through mechanisms like cytotoxicity and inflammation. oup.com Another study in a rat model of CKD also noted alterations in fatty acid metabolism, including changes in the levels of 9-oxooctadecanoic acid. oup.com

The table below highlights the findings related to oxo-octadecanoic acids in chronic kidney disease.

| Compound | Disease Model | Key Findings |

| 3-Oxooctadecanoic acid | Human patients with advanced CKD | Significantly increased levels in serum compared to healthy controls. karger.comnih.gov |

| 3-Oxooctadecanoic acid | Human patients with advanced CKD | Levels inversely correlated with estimated glomerular filtration rate (eGFR). nih.gov |

| 3-Oxooctadecanoic acid | Human patients with advanced CKD | Identified as a potential biomarker for CKD. escholarship.orgnih.gov |

| 9-Oxooctadecanoic acid | Rat model of adenine-induced CKD | Altered levels observed in serum. oup.com |

Given the strong association of the 3-oxo isomer with CKD, it is plausible that other oxo-octadecanoic acid isomers, including this compound, may also be involved in the metabolic dysregulation characteristic of this disease. However, specific research is required to confirm this hypothesis.

Future Directions and Emerging Research Avenues

Elucidating the Precise Physiological Roles of Endogenously Formed 5-Oxooctadecanoic Acid

While various oxo fatty acids are recognized for their biological activities, the specific functions of endogenously produced this compound are an area of active investigation. A significant breakthrough has been the identification of a pathway in human skin for the formation of a closely related unsaturated precursor, 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE). nih.govnih.gov

This pathway begins with sebaleic acid, the major polyunsaturated fatty acid (PUFA) unique to human sebum. nih.govwikipedia.org Neutrophil 5-lipoxygenase (5-LOX) converts sebaleic acid into 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE). nih.govnih.govplasticsurgerykey.com This intermediate is then oxidized by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), found in both neutrophils and keratinocytes, to produce 5-oxo-ODE. nih.govnih.govplasticsurgerykey.com

Crucially, this endogenously formed 5-oxo-ODE has been shown to be a potent chemoattractant for granulocytes like neutrophils. nih.govnih.govasm.org It stimulates calcium mobilization and chemotaxis via the OXE receptor, the same receptor used by the potent inflammatory mediator 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.gov This finding strongly implicates sebum-derived 5-oxo-ODE in the pathology of inflammatory skin diseases such as acne, where neutrophil infiltration is a key feature. nih.govplasticsurgerykey.com

Future research will likely focus on:

Confirming the saturation step: Investigating the enzymatic conversion of the unsaturated 5-oxo-ODE to the saturated this compound in vivo and determining if the saturated form retains or modifies the chemoattractant activity.

Exploring other tissues: While first identified in skin, the enzymes for this pathway are present in other tissues, warranting investigation into whether this compound is produced elsewhere and what its physiological roles might be.

Broader bioactivities: Beyond inflammation, studies on other saturated oxo fatty acids (SOFAs) have revealed activities such as the inhibition of cancer cell growth. acs.org A key future direction is to screen this compound for a wider range of biological effects, including potential roles in metabolic regulation and cell signaling. sci-hub.se

Advanced Studies on Enzyme-Specific Biotransformations

The biochemical modification of fatty acids, or biotransformation, is carried out by specific enzymes in both mammals and microbes. diva-portal.org Advanced studies are focused on characterizing these enzymes to understand and potentially harness their synthetic capabilities.

In humans, the key enzymes identified for the production of the 5-oxo C18 fatty acid precursor are 5-lipoxygenase (5-LOX) and 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.govnih.govacs.org 5-HEDH displays specificity for 5(S)-hydroxy fatty acids with a trans double bond at the 6-position and a chain length of at least 16 carbons. wikipedia.orgnih.govnih.gov This makes the 5-HODE derived from sebaleic acid an effective substrate. nih.govnih.gov

In contrast, gut microbes such as Lactobacillus plantarum utilize a different set of enzymes to metabolize polyunsaturated fatty acids like linoleic acid. pnas.orgbioscientifica.comnih.gov This pathway typically involves a hydratase, dehydrogenase, isomerase, and an enone reductase, leading to various intermediates, including 10-hydroxy and 10-oxo fatty acids. pnas.orgnih.gov

Future research in enzyme-specific biotransformations will likely pursue:

Identification of Saturating Enzymes: A primary goal is to identify the specific enone reductase(s) in mammalian or microbial systems responsible for converting unsaturated 5-oxo-ODE to saturated this compound.

Comparative Enzymology: Detailed structural and functional comparisons between the mammalian 5-LOX/5-HEDH system and the microbial multi-enzyme pathways will provide insights into their evolution and substrate specificities.

Biocatalytic Production: Engineering of these specific enzymes, such as dehydrogenases and reductases, could enable the sustainable, one-pot biocatalytic synthesis of this compound and other valuable oxo fatty acids from renewable lipid feedstocks. mdpi.com

| Enzyme Class | Key Example(s) | Organism Type | Substrate(s) | Product(s) |

| Lipoxygenase (LOX) | 5-Lipoxygenase (5-LOX) | Mammalian | Sebaleic acid | 5-HODE |

| Dehydrogenase | 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | Mammalian | 5-HODE | 5-oxo-ODE |

| Hydratase | Fatty Acid Hydratase (e.g., CLA-HY) | Microbial | Linoleic Acid | 10-hydroxy-cis-12-octadecenoic acid |

| Dehydrogenase | Hydroxy Fatty Acid Dehydrogenase (e.g., CLA-DH) | Microbial | 10-hydroxy-fatty acids | 10-oxo-fatty acids |

| Enone Reductase | Old Yellow Enzyme (OYE) family | Microbial/Yeast | Unsaturated enones (e.g., 10-oxo-trans-11-octadecenoic acid) | Saturated keto-acids (e.g., 10-oxooctadecanoic acid) |

Table 1: Comparison of Key Enzymes in the Biotransformation of C18 Fatty Acids. This table summarizes the primary enzymes involved in producing oxo-octadecanoid compounds in mammals versus microbes, highlighting their different substrates and products.

Development of Novel Analytical Probes for In Situ Detection and Quantification

Standard methods for quantifying oxo fatty acids, such as liquid chromatography-mass spectrometry (LC-MS), are powerful but require tissue extraction and cannot visualize the molecule's dynamics in living cells. nih.govnih.gov A significant frontier in research is the development of novel probes for the in situ detection of this compound.

Two promising avenues are emerging:

Fluorescent Probes: These tools allow for real-time imaging of fatty acid distribution and metabolism within living cells. researchgate.net Research is underway to create probes by either modifying a fatty acid with a fluorescent dye like carbazole (B46965) or BODIPY, or by engineering fatty acid binding proteins (FABPs) that fluoresce upon binding to their target. nih.govrsc.orgrsc.org A probe specific to this compound would enable researchers to track its uptake, localization to specific organelles, and involvement in cellular processes as they happen.

Electrochemical Biosensors: This technology offers the potential for continuous, real-time monitoring in biological fluids. These sensors typically immobilize a specific enzyme on an electrode. diva-portal.orgrsc.org For this compound, a biosensor could be designed using a specific dehydrogenase. The enzymatic reaction would produce NADH, which can be electrochemically detected, with the resulting current being proportional to the concentration of the keto acid. uco.esnih.gov Such devices could be adapted for point-of-care diagnostics or wearable sensors to monitor levels in sweat or other biofluids. rsc.org

| Technology | Principle of Operation | Potential Application for this compound | Advantages for Research |

| Fluorescent Probes | A fatty acid analog or binding protein emits light, which can be altered by its local environment or binding state. | Visualization of uptake and subcellular localization in live cells; tracking interactions with proteins. | High spatial resolution (subcellular); dynamic imaging. |

| Electrochemical Biosensors | An immobilized enzyme (e.g., a specific dehydrogenase) reacts with the target molecule, producing an electrochemically active substance (e.g., NADH) that is detected by an electrode. | Real-time, quantitative measurement in biofluids (e.g., sweat, plasma); point-of-care diagnostics. | High sensitivity and specificity; potential for continuous monitoring and miniaturization. |

Table 2: Emerging Technologies for In Situ Detection of this compound. This table outlines the principles and potential applications of next-generation analytical probes for studying this keto fatty acid in real-time.

Exploration of this compound in the Context of Gut Microbiome-Host Interactions

The gut microbiome is now understood to be a critical regulator of host metabolism, in part by converting dietary lipids into a diverse array of signaling molecules. bioscientifica.comnih.govtandfonline.com Gut bacteria, particularly species like Lactobacillus plantarum, are known to produce hydroxy and oxo fatty acids from dietary PUFAs. pnas.orgfrontiersin.orgnih.gov

These microbially-produced metabolites, such as 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-trans-12-octadecenoic acid (KetoA), are not inert byproducts. They act as signaling molecules that interact with host receptors, including G-protein coupled receptors (GPR40, GPR120) and nuclear receptors (PPARs), to modulate host physiology. tandfonline.commdpi.comresearchgate.net These interactions have been shown to influence glucose homeostasis, energy expenditure, and immune responses. frontiersin.orgmdpi.comresearchgate.net

While much of the research has focused on 10-oxo and 13-oxo isomers, the potential for microbial production of this compound and its role in this gut-host crosstalk is a compelling and unexplored area. Future research in this field is essential and should address:

Screening for Microbial Producers: Systematically screening human gut commensal bacteria to determine if any species can produce this compound or its unsaturated precursors from dietary fatty acids.

Identifying Host Targets: Determining if microbially-derived this compound interacts with host receptors like GPRs or PPARs and characterizing the downstream signaling pathways it activates.

Physiological Impact: Using gnotobiotic (germ-free) mouse models colonized with specific bacterial strains to investigate the direct effects of this compound production on host metabolic health, gut barrier function, and immune homeostasis. pnas.org This will help to differentiate its effects from other closely related microbial lipid metabolites.

Q & A

Q. What methodologies identify degradation products of this compound under oxidative stress?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.